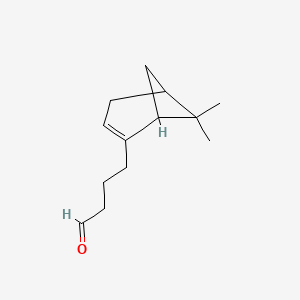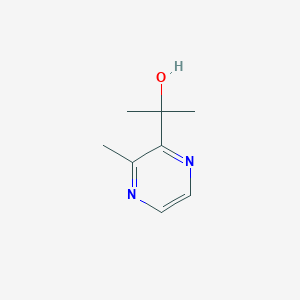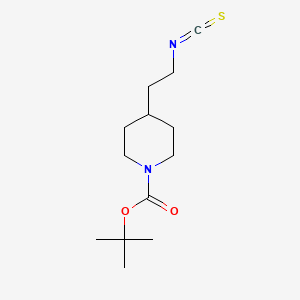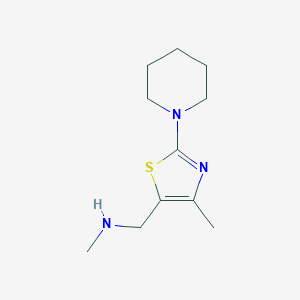![molecular formula C10H9F3N2O2S2 B13583896 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the diazirine ring makes it particularly valuable in the realm of photoaffinity labeling, a technique used to study molecular interactions.
Vorbereitungsmethoden
The synthesis of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine typically involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents to introduce the diazirine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label, it helps in studying the binding sites of various molecules.
Industry: Used in the development of new materials and agrochemicals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of this compound involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification of binding sites and interaction partners . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazirine derivatives and trifluoromethyl-containing compounds. For example:
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl group but lacks the diazirine ring, making it less suitable for photoaffinity labeling.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Another diazirine derivative used in photoaffinity labeling but with different substituents that may affect its reactivity and binding properties.
The uniqueness of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine lies in its combination of the trifluoromethyl group and the diazirine ring, providing a versatile tool for studying molecular interactions.
Eigenschaften
Molekularformel |
C10H9F3N2O2S2 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
3-[4-(methylsulfonylsulfanylmethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C10H9F3N2O2S2/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DFYNNTIKNKJCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


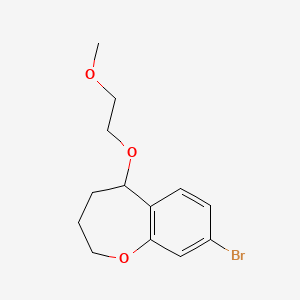
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
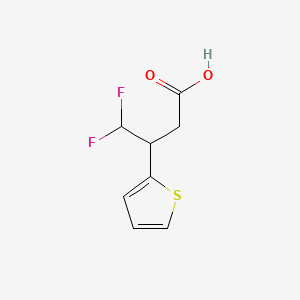

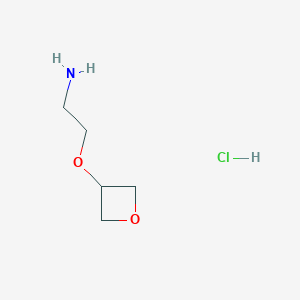
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

